molecular formula C12H18ClN3O B2837739 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-ethanol CAS No. 878046-65-2

2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-ethanol

Cat. No.: B2837739
CAS No.: 878046-65-2
M. Wt: 255.75
InChI Key: WMXXTQAESAQMFL-UHFFFAOYSA-N
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Description

2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-yl]-ethanol is a useful research compound. Its molecular formula is C12H18ClN3O and its molecular weight is 255.75. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s plausible that the compound interacts with its targets through a combination of nucleophilic substitution and oxidation reactions . The presence of the amino group and the chlorine atom could potentially facilitate these reactions.

Biochemical Pathways

Compounds with similar structures have been shown to activate or inhibit various biochemical pathways

Pharmacokinetics

Its molecular weight of 25574 suggests that it may have favorable absorption and distribution characteristics

Result of Action

Similar compounds have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound may also have a broad range of biological effects.

Properties

IUPAC Name

2-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c13-11-9-10(14)1-2-12(11)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXXTQAESAQMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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